

Application Notes and Protocols for N-(2-aminophenyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-(2-aminophenyl)formamide	
Cat. No.:	B15137973	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminophenyl)formamide, also known as 2-aminoformanilide, is a small organic molecule belonging to the o-aminoanilide class of compounds. This structural motif is of significant interest in medicinal chemistry and drug development, particularly in the field of epigenetics. The o-aminoanilide core is a key pharmacophore in a variety of selective inhibitors of Class I histone deacetylases (HDACs). HDACs are a family of enzymes that play a crucial role in the regulation of gene expression through the deacetylation of lysine residues on histones and other proteins. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

These application notes provide a comprehensive overview of the experimental use of **N-(2-aminophenyl)formamide**, with a focus on its potential application as a histone deacetylase (HDAC) inhibitor. Detailed protocols for its synthesis and for in vitro and cell-based assays to evaluate its biological activity are provided.

Chemical Properties



Property	Value	Reference
Molecular Formula	C7H8N2O	INVALID-LINK
Molecular Weight	136.15 g/mol	INVALID-LINK
IUPAC Name	N-(2-aminophenyl)formamide	INVALID-LINK
Synonyms	2-Aminoformanilide, HDAC ligand-1	INVALID-LINK
CAS Number	34840-28-3	INVALID-LINK

Biological Context and Potential Applications

The primary biological rationale for investigating **N-(2-aminophenyl)formamide** stems from its core structure, which is shared with known Class I HDAC inhibitors. These enzymes (HDAC1, HDAC2, HDAC3, and HDAC8) are critical regulators of chromatin structure and gene transcription. Their inhibition can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the activation of tumor suppressor genes. Consequently, inhibitors of Class I HDACs are actively being explored as anti-cancer agents.

While specific inhibitory data for **N-(2-aminophenyl)formamide** is not extensively documented in publicly available literature, its derivatives have shown potent HDAC inhibitory activity. This suggests that **N-(2-aminophenyl)formamide** serves as a valuable scaffold and a potential HDAC inhibitor in its own right. The following protocols are designed to enable researchers to synthesize and evaluate its activity.

Experimental Protocols Protocol 1: Synthesis of N-(2-aminophenyl)formamide

This protocol describes a straightforward and efficient method for the N-formylation of ophenylenediamine using formic acid.

Materials:

o-Phenylenediamine



- Formic acid (88-95%)
- Toluene
- Sodium bicarbonate (NaHCO₃), saturated solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- · Magnetic stirrer and stir bar
- · Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a
 Dean-Stark apparatus connected to a reflux condenser, add o-phenylenediamine (e.g., 10.8
 g, 0.1 mol).
- Addition of Reagents: Add toluene (100 mL) to the flask, followed by the slow addition of formic acid (e.g., 4.6 mL, 0.12 mol).
- Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.
- Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography
 (TLC) until the starting material (o-phenylenediamine) is consumed.
- Work-up:



- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize any excess formic acid.
- Wash the organic layer with brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude N-(2-aminophenyl)formamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a pure solid. A yield of up to 95% has been reported for similar N-formylation reactions.

Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol provides a general method to assess the inhibitory activity of **N-(2-aminophenyl)formamide** against purified HDAC enzymes.

Materials:

- Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3)
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)
- N-(2-aminophenyl)formamide (dissolved in DMSO)
- Positive control inhibitor (e.g., Trichostatin A or SAHA)
- 96-well black microplates



• Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

- Preparation of Reagents: Prepare serial dilutions of N-(2-aminophenyl)formamide and the
 positive control in assay buffer. The final DMSO concentration in the assay should be kept
 low (e.g., <1%).
- Enzyme Reaction:
 - To each well of a 96-well plate, add the assay buffer.
 - Add the test compound (N-(2-aminophenyl)formamide) or control inhibitor at various concentrations.
 - Add the purified HDAC enzyme to each well (except for the no-enzyme control).
 - Incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
- Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
- Stopping the Reaction and Development: Add the developer solution to each well. This will stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
- Fluorescence Measurement: Incubate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader.
- Data Analysis:
 - Subtract the background fluorescence (no-enzyme control) from all readings.



- Calculate the percentage of inhibition for each concentration of N-(2aminophenyl)formamide relative to the vehicle control (DMSO).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based HDAC Activity Assay

This protocol describes a method to evaluate the effect of **N-(2-aminophenyl)formamide** on HDAC activity within a cellular context.

Materials:

- Human cancer cell line (e.g., HeLa, HCT116)
- Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
- N-(2-aminophenyl)formamide (dissolved in DMSO)
- Positive control inhibitor (e.g., Trichostatin A)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Antibodies for Western blotting (e.g., anti-acetylated histone H3, anti-total histone H3, anti-GAPDH)
- SDS-PAGE gels and Western blotting apparatus
- Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment:
 - Plate the cells in a multi-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of N-(2-aminophenyl)formamide or the positive control for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).



Cell Lysis:

- Wash the cells with ice-cold PBS.
- Lyse the cells directly in the wells with lysis buffer.
- Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Western Blotting:

- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis:

- Quantify the band intensities for acetylated histone H3.
- Normalize the acetylated histone H3 signal to a loading control (e.g., total histone H3 or GAPDH).
- Compare the levels of histone acetylation in treated cells to the vehicle control to determine the effect of N-(2-aminophenyl)formamide on cellular HDAC activity.

Data Presentation



While specific quantitative data for **N-(2-aminophenyl)formamide** is not widely published, the following table presents representative IC₅₀ values for related o-aminoanilide-based HDAC inhibitors to provide a contextual baseline for expected activity.

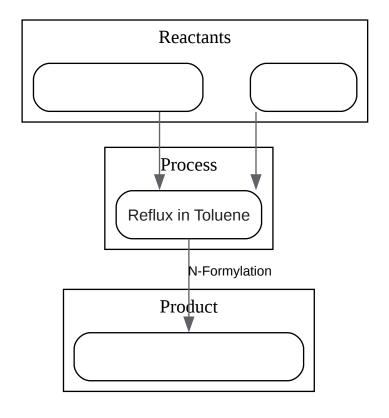
Compound	HDAC1 IC50 (nM)	HDAC2 IC50 (nM)	HDAC3 IC50 (nM)	Cell Line	Antiprolifer ative IC50 (μΜ)
Derivative A	50	120	>10,000	HCT116	5.2
Derivative B	85	250	>10,000	HeLa	8.9
MS-275 (Entinostat)	200	400	1,700	Various	0.5 - 5

Note: The data in this table is illustrative and based on published values for derivatives of the o-aminoanilide scaffold. Researchers should generate their own data for **N-(2-aminophenyl)formamide** using the protocols provided.

Visualizations

Diagram 1: Synthesis of N-(2-aminophenyl)formamide



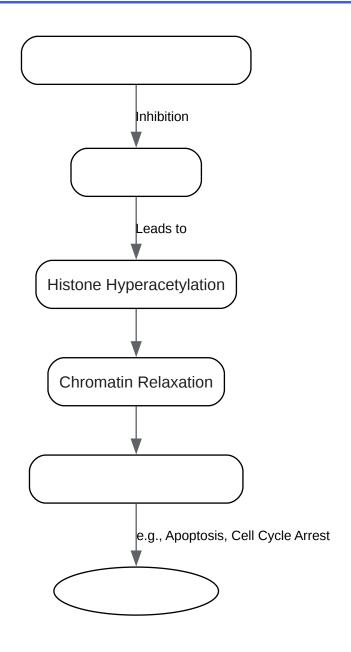


Click to download full resolution via product page

Caption: Synthetic scheme for **N-(2-aminophenyl)formamide**.

Diagram 2: HDAC Inhibition and its Cellular Consequences





Click to download full resolution via product page

Caption: Signaling pathway of HDAC inhibition.

Diagram 3: Experimental Workflow for HDAC Inhibitor Screening





Click to download full resolution via product page

Caption: Workflow for evaluating HDAC inhibitors.

To cite this document: BenchChem. [Application Notes and Protocols for N-(2-aminophenyl)formamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137973#experimental-protocol-for-using-n-2-aminophenyl-formamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com